(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1401673-03-7) is a chiral pyrrolidine derivative with a tert-butyl carbamate group and a pyridin-2-yl-ethylamino substituent. Its molecular formula is C₁₆H₂₅N₃O₂, and it has a molecular weight of 291.40 g/mol . The compound is structurally characterized by:
- A pyrrolidine ring with a stereogenic center at the R-configuration.
- A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection and synthetic versatility.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
tert-butyl (3R)-3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3/t12?,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSRBPGOGUWTTM-ZGTCLIOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridin-2-yl group, which is known for its role in various biological processes and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.395 g/mol
- CAS Number : 1401673-03-7
- IUPAC Name : tert-butyl (3R)-3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate
The compound's structure includes a pyrrolidine ring, which is crucial for its interaction with biological targets. The presence of the tert-butyl ester enhances the lipophilicity of the molecule, potentially affecting its absorption and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Compounds with similar structures have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and proliferation. This inhibition can lead to reduced cell division, making such compounds valuable in cancer therapy.
Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Antiproliferative Activity : In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against several cancer cell lines, suggesting potential use in oncology .
- Neuroprotective Effects : Some research indicates that related compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Inflammation Modulation : The compound has also been studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory disorders .
Case Studies
A notable case study involved the evaluation of pyrrolidine derivatives in clinical settings:
- Study Title : "Evaluation of Pyrrolidine Derivatives as Anticancer Agents"
- Objective : To assess the cytotoxicity of various pyrrolidine derivatives, including this compound.
- Methodology : The study utilized MTT assays to measure cell viability across different cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for further development in anticancer therapy.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 g/mol |
| CAS Number | 1401673-03-7 |
| Antiproliferative Activity | Significant against cancer cells |
| Neuroprotective Effects | Potential observed |
| Anti-inflammatory Effects | Documented in studies |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to (R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit promising anticancer properties. For instance, derivatives of pyridine-containing compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, particularly through inhibition of kinases involved in cancer progression .
2. Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for the treatment of conditions such as epilepsy and depression. For example, studies on related compounds have shown efficacy in modulating sodium channels, which are crucial in neuronal excitability and could lead to anticonvulsant effects .
3. Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and signaling pathways. This property could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its pharmacological properties. Modifications to the pyrrolidine ring or the pyridine moiety can lead to derivatives with improved efficacy or selectivity for specific biological targets .
Case Studies
Several studies illustrate the applications of this compound:
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Functional Group and Pharmacophore Analysis
Pyridine vs. Pyrazine Derivatives The target compound’s pyridine moiety (electron-deficient aromatic ring) enhances π-π interactions with biological targets compared to pyrazine analogs (e.g., and ), which contain two nitrogen atoms in the aromatic ring. This difference may alter binding affinity and solubility .
Hydroxymethyl vs. Aminoethyl Side Chains The hydroxyl group in (R)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid Tert-Butyl ester () increases hydrophilicity, making it more water-soluble than the target compound.
Cyclopropane and Amide Modifications
- The cyclopropane ring in the analog from introduces conformational rigidity, which may restrict rotational freedom and enhance selectivity for specific targets. The amide group could participate in hydrogen bonding, mimicking peptide interactions .
Notes on Limitations and Gaps
- Limited biological activity data are available for these compounds in public sources. Further studies on their pharmacokinetic profiles (e.g., LogP, bioavailability) are needed.
- Synthetic methodologies for these analogs (e.g., sulfanyl group introduction in ) may require specialized reagents or conditions .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves:
-
Boc protection of the pyrrolidine nitrogen to prevent unwanted side reactions.
-
Coupling reactions (e.g., nucleophilic substitution or reductive amination) to introduce the pyridin-2-yl-ethylamino group.
-
Purification via column chromatography or recrystallization to achieve >95% purity .
- Optimization : Key parameters include:
-
Temperature control (e.g., 0–25°C for amination steps).
-
Solvent selection (e.g., THF or DCM for inert conditions).
-
Catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .
Reaction Step Conditions Yield (%) Purity (%) Boc Protection NaH, THF, 0°C 85 90 Amination DCM, RT, 12h 72 88 Final Purification Silica gel column 65 98
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?
- Chiral HPLC with a cellulose-based column resolves enantiomers, confirming the (R)-configuration .
- NMR spectroscopy (¹H and ¹³C) identifies key signals:
Q. How does the tert-butyl ester group influence the compound’s physicochemical properties?
- The Boc group enhances lipophilicity (logP ~2.5), improving membrane permeability in cellular assays .
- It also acts as a protecting group , stabilizing the pyrrolidine nitrogen during synthetic steps .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between this compound and its analogs?
- Comparative analysis : Test analogs with variations (e.g., pyridine vs. pyrazine rings) using molecular docking to assess target binding .
- Data normalization : Account for assay variability (e.g., IC₅₀ values) by repeating experiments under standardized conditions (pH 7.4, 37°C) .
- Example SAR contradiction:
- Pyridine-substituted analogs show higher affinity for kinase targets (IC₅₀ = 50 nM) vs. pyrazine analogs (IC₅₀ = 200 nM) due to altered H-bonding .
Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate the compound’s mechanism of action?
- SPR : Immobilize the target protein (e.g., kinase) on a sensor chip; measure binding kinetics (ka/kd) in real-time .
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (hydrophobic interactions) vs. enthalpy-driven (H-bonding) binding .
- Example data :
- Kd = 120 nM (SPR).
- ΔH = -8.2 kcal/mol, indicating strong H-bonding with active-site residues .
Q. What synthetic challenges arise in scaling up enantioselective synthesis, and how are they addressed?
- Key issues :
- Racemization during Boc deprotection (minimized by using TFA/DCM at 0°C) .
- Low yields in cross-coupling steps (optimized via Pd-XPhos catalysts for higher turnover) .
- Process optimization :
- Use flow chemistry for precise temperature control in exothermic reactions.
- Implement DoE (Design of Experiments) to identify critical parameters (e.g., reagent stoichiometry) .
Q. How do structural analogs with modified pyridine rings compare in target selectivity and off-target effects?
- Case study :
- 3-Nitro-pyridin-2-yl analog : Increased selectivity for kinase A (Ki = 10 nM) but higher cytotoxicity (CC₅₀ = 5 µM) due to reactive nitro groups .
- 5-Methyl-pyridin-2-yl analog : Improved metabolic stability (t₁/₂ = 8h in hepatocytes) but reduced potency (Ki = 200 nM) .
- Screening protocol :
- Panel assays against 50+ kinases.
- Metabolic stability tests in liver microsomes .
Methodological Best Practices
- Stereochemical analysis : Always validate enantiomeric excess (ee) using chiral HPLC and correlate with biological activity .
- Data reproducibility : Use internal controls (e.g., reference inhibitors) in enzyme assays to minimize inter-experimental variability .
- Safety protocols : Handle tert-butyl esters under inert atmospheres (N₂/Ar) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
